1-Phenyl-2-(3-pyridinyl)ethylamine
Description
1-Phenyl-2-(3-pyridinyl)ethylamine is a synthetic amine derivative featuring a phenyl group attached to an ethylamine backbone substituted with a 3-pyridinyl moiety. This structure places it within a broader class of psychoactive and pharmacologically active compounds, often studied for their interactions with neurotransmitter systems. The 3-pyridinyl group confers distinct electronic and steric properties, influencing receptor binding affinity and metabolic stability compared to analogs with other heterocycles.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11/h1-8,10,13H,9,14H2 |
InChI Key |
MJSWIQJGGCZORN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
The table below compares key structural analogs, their substituents, and reported pharmacological effects:
Key Observations :
- Heterocycle Impact: The 3-pyridinyl group in the target compound may enhance metabolic stability compared to pyrrolidinyl-containing cathinones, which undergo rapid hepatic oxidation . Pyrrole analogs exhibit distinct receptor selectivity, as seen in their reduced neurotoxicity despite maintaining analgesic potency .
Metabolic Stability and Biotransformation
Studies on related cathinones (e.g., 1-phenyl-2-(1-pyrrolidinyl)-1-butanone) using untargeted metabolomics in pooled human liver microsomes (pHLM) revealed:
- 24 significant features (metabolites, adducts) for 1-phenyl-2-(1-pyrrolidinyl)-1-butanone.
- 39 features for 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, highlighting chain-length-dependent metabolism . In contrast, pyrrole analogs (e.g., N,N-dimethyl-1-phenyl-2-(1H-pyrrol-1-yl)ethylamine) showed fewer neurotoxic metabolites, suggesting heterocycle-dependent detoxification pathways .
Physicochemical Properties
| Property | This compound | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | N,N-Dimethyl-1-phenyl-2-(1H-pyrrol-1-yl)ethylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~214 (estimated) | 231.3 | 244.3 |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.5 (higher lipophilicity) | ~2.1 |
| Metabolic Stability | Likely moderate (pyridine oxidation) | Low (extensive pHLM metabolism) | Moderate (reduced neurotoxic metabolites) |
Notes:
- The 3-pyridinyl group’s electron-withdrawing nature may reduce LogP compared to pyrrolidinyl or p-tolyl substituents.
- Pyrrolidinyl cathinones exhibit higher lipophilicity, correlating with faster CNS penetration but shorter half-lives .
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